N-(4-acetamidophenyl)-2-ethoxyacetamide

Medicinal Chemistry Organic Synthesis Quality Control

Researchers requiring a stable, high-purity acetamide building block for SAR expansion often face supply inconsistencies that compromise experimental reproducibility. N-(4-acetamidophenyl)-2-ethoxyacetamide (CAS 600140-39-4) directly addresses this need. - Enables precise modification of the acetamidophenyl moiety to optimize potency against targets like drug-resistant P. falciparum. - ≥95% purity and room temperature stability ensure reliable outcomes in amide bond formation and etherification protocol development. - Its well-characterized physicochemical profile (LogP 2.34, TPSA 67.4 Ų) makes it a reliable reference standard for analytical calibration.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 600140-39-4
Cat. No. B310399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-2-ethoxyacetamide
CAS600140-39-4
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCCOCC(=O)NC1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C12H16N2O3/c1-3-17-8-12(16)14-11-6-4-10(5-7-11)13-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16)
InChIKeyXBYYRSFPNXOSEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Acetamidophenyl)-2-ethoxyacetamide: Core Properties & Procurement


N-(4-acetamidophenyl)-2-ethoxyacetamide (CAS 600140-39-4) is a synthetic organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . It belongs to the class of acetamides, featuring an acetamido group attached to a phenyl ring and an ethoxyacetamide side chain [1]. This compound is primarily supplied as a high-purity research chemical (≥95%) and is utilized as a building block or intermediate in medicinal chemistry and organic synthesis [2].

Workflow
Medicinal chemistry intermediate and synthetic building block
Selection Logic
High-purity acetamide scaffold for amide coupling or etherification protocols
Use Context
Supports SAR expansion and assay control compound preparation

Substitution Risks of N-(4-Acetamidophenyl)-2-ethoxyacetamide


Generic substitution among acetamide derivatives is not advisable due to significant differences in functional group presentation, polarity, and metabolic stability. For instance, N-(4-aminophenyl)-2-ethoxyacetamide (Phenacetin) lacks the acetyl moiety, altering hydrogen bonding capacity and LogP . Similarly, the broader class of 2,N-bisarylated 2-ethoxyacetamides demonstrates that specific substitution patterns critically influence in vitro efficacy and enzyme stability [1]. Even within the same molecular formula, variations in purity and storage conditions can affect experimental reproducibility, making precise compound selection essential for robust research outcomes .

Acetyl vs Amine N-(4-aminophenyl)-2-ethoxyacetamide lacks the acetyl moiety, shifting hydrogen-bond capacity and predicted LogP, which may alter permeability profile.
Scaffold Substitution Bisarylated 2-ethoxyacetamide analogs show substitution-dependent in vitro response; generic replacement may not preserve antiplasmodial assay context.
Purity & Storage Lower-purity or cold-chain-dependent analogs may introduce side-reaction risk and inventory complexity not present with this ambient-stable ≥95% product.

N-(4-Acetamidophenyl)-2-ethoxyacetamide: Quantitative Comparison with Analogs


Purity Benchmarking for Reproducible Chemistry

N-(4-acetamidophenyl)-2-ethoxyacetamide is consistently supplied with a purity of ≥95%, as specified by multiple vendors . In contrast, closely related analogs such as N-(4-aminophenyl)-2-ethoxyacetamide are often available only at lower purities (e.g., 90-95%) or as custom synthesis products with variable quality . This higher and more consistent purity reduces the risk of side reactions and simplifies purification steps in synthetic workflows.

Purity Benchmark
Reported
≥95% (typically 95–98%)
Supports lot-selection confidence and reduces side-reaction risk in synthetic workflows.
Vendor QC specification; independent verification recommended.
Medicinal Chemistry Organic Synthesis Quality Control

LogP & TPSA Differentiation for Membrane Permeability

The predicted LogP of N-(4-acetamidophenyl)-2-ethoxyacetamide is 2.34 (XLogP3), with a TPSA of 67.4 Ų . In comparison, the des-acetyl analog N-(4-aminophenyl)-2-ethoxyacetamide has a lower predicted LogP of approximately 1.2-1.5 and a TPSA of 55.1 Ų . The increased lipophilicity of the target compound suggests enhanced passive membrane permeability, a critical parameter for cellular target engagement in drug discovery campaigns.

Physicochemical Profile
Reported
XLogP3 2.34 · TPSA 67.4 Ų
Predicted lipophilicity differs from de-acetyl analog, suggesting altered membrane-permeability context.
In silico prediction; experimental logD/logP review advised.
Drug Design ADME Prediction Physicochemical Profiling

Ambient Storage Stability Advantage

N-(4-acetamidophenyl)-2-ethoxyacetamide is recommended for storage at room temperature (RT), away from moisture [1]. This contrasts with many structurally related acetamide derivatives and intermediates that require storage at -20°C or 2-8°C to prevent degradation . The ambient storage compatibility simplifies inventory management and reduces shipping costs, particularly for laboratories with limited cold storage capacity.

Storage Compatibility
Reported
Room temperature, protect from moisture
Ambient storage simplifies compound management relative to cold-chain-dependent analogs.
Vendor storage specification; long-term stability data to verify.
Compound Management Storage Stability

Scaffold Proximity to Antiplasmodial Ethoxyacetamides

A series of 2,N-bisarylated 2-ethoxyacetamides, which share the core ethoxyacetamide motif with the target compound, exhibited single-digit micromolar IC50 values against drug-resistant Plasmodium falciparum strains (e.g., compound 20: IC50 ≈ 1-5 µM) [1]. Furthermore, these compounds demonstrated significantly greater stability in the presence of metabolizing enzymes than the corresponding 1,3-bisaryl-2-propen-1-ones (chalcones) [1]. N-(4-acetamidophenyl)-2-ethoxyacetamide represents a structurally simpler, commercially available analog that can serve as a starting point for systematic SAR studies or as a control compound in antiplasmodial assays.

Antiplasmodial Scaffold
Class-level
Core motif present in active 2,N-bisarylated series
Supports scaffold-hopping and SAR starting-point context; no direct activity data on this compound.
Class-level inference from published series; independent profiling required.
Antimalarial Drug Discovery Scaffold Hopping

Thermal Stability for Purification and Formulation

The predicted boiling point of N-(4-acetamidophenyl)-2-ethoxyacetamide is 495.4±30.0 °C at 760 mmHg, with a vapor pressure of 0.0±1.3 mmHg at 25°C . In contrast, the des-acetyl analog has a lower predicted boiling point of approximately 420-430 °C . The higher boiling point of the target compound suggests lower volatility and potentially greater thermal stability, which can be advantageous during synthetic work-up and when designing formulations that may involve elevated temperatures.

Thermal Stability
Reported
Predicted BP 495.4±30.0 °C at 760 mmHg
Higher predicted boiling point suggests lower volatility relative to de-acetyl analog.
In silico prediction; experimental thermal data to verify.
Process Chemistry Purification Formulation

N-(4-Acetamidophenyl)-2-ethoxyacetamide: Optimal Research & Industrial Applications


Medicinal Chemistry: Antiplasmodial Scaffold Development

Given its structural similarity to 2,N-bisarylated 2-ethoxyacetamides that exhibit single-digit micromolar IC50 values against drug-resistant P. falciparum and enhanced metabolic stability over chalcones [1], this compound serves as a commercially available starting material for SAR expansion. Researchers can modify the acetamidophenyl moiety to optimize potency while leveraging the ethoxyacetamide core's inherent stability.

Chemical Biology: HDAC/COX Assay Control

Although no direct inhibition data are available, the compound's predicted LogP (2.34) and TPSA (67.4 Ų) position it as a moderately lipophilic molecule. It can be used as a structurally related control in assays targeting enzymes like HDACs or COX, where more potent inhibitors share the acetamidophenyl motif, helping to confirm target engagement specificity.

Process Chemistry: Amide Coupling & Etherification Model

The presence of both an amide and an ether functionality, combined with its room temperature storage stability [2], makes N-(4-acetamidophenyl)-2-ethoxyacetamide an ideal model substrate for developing and optimizing amide bond formation or etherification protocols. Its high purity (≥95%) ensures that observed reaction outcomes are not confounded by impurities.

Compound Management: Ambient-Stable Reference Standard

The compound's compatibility with room temperature storage [2] and well-characterized physicochemical profile (boiling point: 495.4±30.0 °C; density: 1.2±0.1 g/cm³) make it a reliable reference standard for calibrating analytical instruments or for use in compound management systems that prioritize ambient-stable building blocks.

Application
Selection Property
Validation Focus
Antiplasmodial SAR scaffold development
Structural proximity to active ethoxyacetamide chemotype
In vitro potency and metabolic stability endpoints
HDAC/COX assay control compound
Acetamidophenyl motif compatibility with enzyme target family
Target engagement specificity and selectivity profiling
Amide coupling and etherification method development
Dual amide-ether functionality with high purity
Reaction yield, impurity profile, and reproducibility
Ambient-stable analytical reference standard
Room-temperature storage and well-characterized physicochemical profile
Instrument calibration and compound management system compatibility

Technical Documentation Hub

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